5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound bears the official name 5-bromo-3-(trifluoromethyl)-1,2-benzoxazole, which precisely describes the substitution pattern on the benzisoxazole framework. The molecular formula C8H3BrF3NO reflects the incorporation of eight carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom within the molecular structure.
The structural representation through Simplified Molecular Input Line Entry System notation appears as C1=CC2=C(C=C1Br)C(=NO2)C(F)(F)F, which systematically describes the connectivity patterns within the molecule. The International Chemical Identifier provides additional structural precision with the designation InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)7(13-14-6)8(10,11)12/h1-3H, encoding the complete molecular architecture and stereochemical information. The corresponding International Chemical Identifier Key XCFRAFMNVAYGDH-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications.
The molecular weight calculation yields 266.01 grams per mole, representing a relatively compact molecular structure with significant halogen content. This molecular weight places the compound within an optimal range for pharmaceutical applications, satisfying Lipinski's rule of five criteria regarding molecular size constraints. The incorporation of multiple electronegative atoms creates a polar molecular environment despite the presence of the lipophilic trifluoromethyl group, contributing to unique solubility characteristics and intermolecular interaction patterns.
Crystal Structure Determination and X-ray Diffraction Studies
X-ray diffraction analysis represents the definitive technique for elucidating the three-dimensional molecular architecture of this compound and understanding its solid-state packing arrangements. The fundamental principles of X-ray diffraction rely on the elastic scattering of X-rays by electrons around atoms, producing constructive interference patterns at specific angles that satisfy Bragg's law: $$2d\sin\theta = n\lambda$$. When applied to crystalline samples of this compound, this technique reveals critical structural parameters including bond lengths, bond angles, and molecular conformations.
The crystallographic investigation of benzisoxazole derivatives typically reveals planar aromatic systems with specific geometric constraints imposed by the heterocyclic framework. The bromine substituent at the 5-position introduces significant electron density that manifests as intense diffraction peaks in the collected data, while the trifluoromethyl group at the 3-position contributes characteristic scattering patterns associated with carbon-fluorine interactions. The systematic analysis of diffraction peak positions allows for precise determination of unit cell parameters, space group symmetry, and molecular packing motifs within the crystal lattice.
Contemporary X-ray diffraction studies of halogenated benzisoxazoles demonstrate the importance of intermolecular halogen bonding interactions in determining crystal packing arrangements. The presence of bromine atoms in this compound creates opportunities for directional intermolecular contacts that influence crystal morphology and physical properties. Additionally, the trifluoromethyl groups participate in weak hydrogen bonding interactions and contribute to the overall stability of the crystalline form through van der Waals forces.
Predicted collision cross section data for various ionization adducts of this compound provides complementary structural information, with values ranging from 147.7 Ų for the protonated molecular ion to 190.3 Ų for the acetate adduct. These measurements reflect the three-dimensional molecular shape and offer insights into gas-phase conformational preferences that complement solid-state crystallographic findings.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of this compound through analysis of both proton and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum typically exhibits characteristic aromatic signals in the 7.0-8.0 parts per million region corresponding to the benzene ring protons, with specific chemical shift patterns reflecting the electronic effects of the bromine and trifluoromethyl substituents. The presence of the electronegative bromine atom causes downfield shifts for adjacent aromatic protons, while the trifluoromethyl group influences the chemical environment of the nearby isoxazole carbon atoms.
Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly informative for compounds containing trifluoromethyl groups, typically displaying singlet resonances around -63 to -65 parts per million. For this compound, the fluorine nuclear magnetic resonance spectrum provides unambiguous confirmation of the trifluoromethyl group presence and its chemical environment within the molecular framework. Carbon-13 nuclear magnetic resonance analysis reveals the complete carbon framework, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms.
Infrared spectroscopy identifies functional group characteristics through vibrational frequency analysis, with particular attention to carbon-fluorine stretching modes typically observed in the 1100-1300 wavenumber region. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1400-1600 wavenumber range, while carbon-hydrogen stretching modes manifest around 3000-3100 wavenumbers. The presence of the isoxazole ring contributes distinctive vibrational signatures that differentiate this compound from related benzene derivatives.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural verification. The molecular ion peak appears at mass-to-charge ratio 266 for this compound, with characteristic isotope patterns reflecting the presence of bromine. Fragmentation pathways typically involve loss of the trifluoromethyl group or bromine atom, producing diagnostic fragment ions that confirm the proposed molecular structure.
| Spectroscopic Technique | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic signals 7.0-8.0 ppm, bromine-induced downfield shifts |
| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl singlet -63 to -65 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons, trifluoromethyl quartet |
| Infrared Spectroscopy | Carbon-fluorine stretch 1100-1300 cm⁻¹, aromatic modes 1400-1600 cm⁻¹ |
| Mass Spectrometry | Molecular ion 266 m/z, characteristic bromine isotope pattern |
Thermochemical Properties: Melting Point, Boiling Point, and Solubility Parameters
The thermochemical properties of this compound reflect the combined influences of molecular structure, intermolecular forces, and crystalline packing arrangements on physical behavior under varying temperature and pressure conditions. The melting point represents a critical transition temperature where crystalline order transforms to liquid disorder, providing insights into the strength of intermolecular interactions within the solid state. For halogenated benzisoxazole derivatives, melting points typically range from moderate to elevated temperatures depending on the specific substitution patterns and molecular symmetry considerations.
The incorporation of bromine at the 5-position contributes to increased molecular weight and enhanced van der Waals interactions, generally elevating melting point temperatures compared to unsubstituted analogs. The trifluoromethyl group at the 3-position introduces additional molecular complexity through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules in the crystal lattice. These structural features combine to create specific thermodynamic stability profiles that influence phase transition temperatures.
Boiling point determinations for this compound require consideration of vapor pressure relationships and molecular association effects in the liquid phase. The presence of electronegative halogen atoms creates polar molecular regions that resist vaporization through enhanced intermolecular attractive forces. Comparative analysis with related compounds suggests elevated boiling points relative to simple aromatic hydrocarbons due to the heterocyclic nitrogen and oxygen atoms within the isoxazole ring system.
Solubility parameters encompass the complex relationships between molecular structure and dissolution behavior in various solvent systems. The dual nature of this compound, containing both polar heterocyclic elements and lipophilic trifluoromethyl groups, creates unique solubility profiles that vary significantly across different solvent polarities. Polar aprotic solvents typically provide favorable dissolution conditions due to their ability to solvate the heterocyclic nitrogen and oxygen atoms while accommodating the trifluoromethyl group through weak hydrogen bonding interactions.
Hansen solubility parameters provide quantitative frameworks for predicting solvent compatibility based on dispersion forces, polar interactions, and hydrogen bonding contributions. For fluorinated aromatic compounds like this compound, the hydrogen bonding parameter typically assumes moderate values reflecting the compound's ability to participate in weak hydrogen bonding interactions while maintaining significant hydrocarbon character.
Electronic Structure Analysis: Frontier Molecular Orbital Calculations
Electronic structure analysis of this compound requires sophisticated computational approaches to understand the distribution of electron density, molecular orbital energies, and chemical reactivity patterns arising from the complex substitution pattern. Frontier molecular orbital theory provides fundamental insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern chemical reactivity, electron transfer processes, and photochemical behavior. The presence of multiple electronegative substituents creates significant perturbations in the electronic structure compared to unsubstituted benzisoxazole systems.
Density functional theory calculations typically reveal the influence of the bromine substituent on the molecular orbital composition, with the heavy halogen atom contributing significant atomic orbital character to both occupied and virtual molecular orbitals. The electron-withdrawing nature of bromine stabilizes the molecular orbital energies, creating deeper highest occupied molecular orbital levels that influence oxidation potentials and electron donation capabilities. Simultaneously, the presence of bromine introduces accessible virtual orbitals that facilitate electron acceptance and potential reduction processes.
The trifluoromethyl group at the 3-position exerts profound electronic effects through its strong electron-withdrawing character, significantly modifying the frontier orbital energies and spatial distributions. Computational analysis demonstrates that the trifluoromethyl carbon atom and associated fluorine atoms participate substantially in the lowest unoccupied molecular orbitals, creating electron-deficient regions that enhance electrophilic character. This electronic modification influences both the kinetic and thermodynamic aspects of chemical reactions involving this compound.
The combined electronic effects of bromine and trifluoromethyl substitution create unique molecular electrostatic potential surfaces that govern intermolecular recognition processes and non-covalent interaction patterns. Areas of electron depletion around the trifluoromethyl carbon atom contrast with regions of enhanced electron density near the isoxazole oxygen and nitrogen atoms, creating complementary binding sites for molecular recognition events. These electronic features prove particularly relevant for understanding binding interactions with biological targets or catalytic sites.
Frontier molecular orbital energy gap analysis provides insights into the electronic excitation properties and potential photochemical behavior of this compound. The electron-withdrawing substituents typically reduce the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap compared to electron-donating groups, potentially shifting absorption spectra toward longer wavelengths and influencing fluorescence quantum yields. These electronic properties prove crucial for applications requiring specific photophysical characteristics or electronic communication with other molecular components.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)7(13-14-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRAFMNVAYGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Isoxazole Derivatives
Isoxazole rings are commonly synthesized via cycloaddition reactions involving nitrile oxides and alkynes or related substrates. Several routes have been developed to introduce substituents at the 3- and 5-positions of isoxazoles, including:
- [3+2] Cycloaddition of nitrile oxides with alkynes
- Condensation reactions of β-oxo compounds with hydroxylamine derivatives
- Ring transformations involving cyclopropane derivatives
These approaches allow for regioselective introduction of substituents such as trifluoromethyl and bromo groups at desired positions on the isoxazole ring.
Specific Methods for 5-Bromo-Substituted Isoxazoles
A key method reported by Bondarenko et al. involves the synthesis of 5-bromoisoxazoles via nitrosation of 2-aryl-1,1-dibromocyclopropanes:
- Starting Material: 2-aryl-1,1-dibromocyclopropanes
- Reagents: Nitrosyl chloride in the presence of nitromethane
- Conditions: Room temperature
- Outcome: Formation of 5-bromoisoxazoles with good yields.
This method is notable for its mild conditions and regioselectivity in installing the bromo substituent at the 5-position of the isoxazole ring.
Introduction of the Trifluoromethyl Group at the 3-Position
The trifluoromethyl group is typically introduced through reactions involving trifluoroacetate derivatives or trifluoromethylated precursors:
- Langer et al. synthesized 5-trifluoromethyl isoxazoles by treating hydrazone dianions (prepared from oximes and n-butyllithium) with trifluoroacetate under reflux.
- Another approach involves condensation of trifluoromethylated benzene derivatives with hydroxylamine derivatives to form the isoxazole ring bearing the trifluoromethyl substituent.
Representative Synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole
While direct literature on the exact compound this compound is limited, a plausible synthetic route can be constructed based on the above methodologies:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-aryl-1,1-dibromocyclopropane precursor | Bromination of trifluoromethyl-substituted aryl alkene | Precursor for bromo substitution |
| 2 | Nitrosation to form 5-bromoisoxazole | Nitrosyl chloride, nitromethane, room temperature | Regioselective formation of 5-bromo isoxazole ring |
| 3 | Introduction of trifluoromethyl substituent (if not present) | Reaction with trifluoroacetate or trifluoromethylated oxime derivatives | Ensures 3-position trifluoromethyl substitution |
This sequence leverages the regioselective ring formation via cyclopropane nitrosation for bromine at position 5 and trifluoromethyl installation at position 3 via trifluoromethylated precursors.
Example: Synthesis of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine (Related Compound)
A closely related compound, 5-(trifluoromethyl)benzo[d]isoxazol-3-amine, was synthesized by Zhang et al. using:
- Starting materials: 2-Fluoro-5-(trifluoromethyl)benzonitrile and N-hydroxy-acetamide
- Conditions: Potassium carbonate in N,N-dimethylformamide at 80 °C overnight
- Workup: Extraction with ethyl acetate and purification by silica gel chromatography
- Yield: 76.7%
This method demonstrates the feasibility of constructing trifluoromethyl-substituted benzo[d]isoxazoles under mild conditions, which could be adapted for brominated analogues.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The nitrosation route for 5-bromoisoxazoles offers a mild, efficient, and regioselective method that can be adapted for benzo-fused isoxazoles with trifluoromethyl substituents.
- Trifluoromethyl introduction is often achieved via trifluoroacetate or trifluoromethylated precursors under reflux or mild heating, compatible with the isoxazole ring formation.
- Microwave-assisted synthesis and solvent-free methods have been explored for related isoxazole derivatives, improving reaction times and yields but require optimization for specific substituents.
- Purification typically involves silica gel chromatography using hexanes and ethyl acetate mixtures, with yields ranging from moderate to high depending on the method.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The isoxazole ring can participate in [3+2] cycloaddition reactions with nitrile oxides and olefins.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, hydroxylamine, and various catalysts such as gold and copper. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex heterocyclic compounds .
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole with related compounds:
Key Observations :
Comparisons :
- 5-Bromo-3-phenylbenzo[d]isoxazole : Synthesized via Suzuki coupling of 5-bromobenzo[d]isoxazole with phenylboronic acid .
- 5-Bromo-3-methylbenzo[d]isoxazole : Produced via esterification of 2-fluoro-5-bromobenzoic acid, followed by reaction with N-acetylhydroxylamine and chlorination .
- 3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole : Constructed from (Z)-4-bromo-N-hydroxybenzimidoyl chloride and 2-ethynylthiophene (68% yield) .
Biological Activity
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a five-membered isoxazole ring fused to a benzene ring, with a bromine atom and a trifluoromethyl group contributing to its chemical reactivity. The presence of these substituents enhances the compound's interactions with biological targets, making it a subject of interest in drug development.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, compounds with similar structures have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potential for further development in cancer therapeutics .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In comparative studies, derivatives of similar structures exhibited minimum inhibitory concentrations (MICs) against pathogens such as E. faecalis and P. aeruginosa, suggesting that this compound may possess similar efficacy .
- Enzyme Interaction : Interaction studies reveal that this compound can bind to various enzymes and receptors, potentially influencing metabolic pathways. Techniques such as molecular docking simulations have been employed to predict binding affinities and interaction modes .
Anticancer Efficacy
A study focusing on the anticancer properties of related compounds reported significant inhibition of cell viability in human leukemia cell lines, with IC50 values as low as 1.50 µM for certain derivatives . These findings suggest that modifications to the isoxazole structure can enhance anticancer activity.
Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested against a panel of bacterial strains. The results indicated that these compounds exhibited inhibition zones comparable to standard antibiotics, reinforcing the potential application of this class of compounds in treating infections .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Similarity Index | Notable Activity |
|---|---|---|---|
| 5-Bromo-3-methylbenzo[d]isoxazole | Methyl group instead of trifluoromethyl | 0.98 | Moderate anticancer |
| 6-Bromo-3-methylbenzo[d]isoxazole | Methyl at position 3 | 0.98 | Antimicrobial |
| 3-(Bromomethyl)benzo[d]isoxazole | Lacks trifluoromethyl group | 0.84 | Low activity |
| 5-Bromo-3-phenylbenzo[d]isoxazole | Phenyl substitution | 0.83 | Moderate activity |
This table highlights how structural variations can significantly influence biological activity and reactivity profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, and how can reaction yields be systematically improved?
- Methodology : Begin with nucleophilic aromatic substitution or cyclization reactions using precursors like brominated benzaldehydes or isoxazole intermediates. Optimize reaction parameters (temperature, solvent, catalyst) via factorial design experiments to identify critical variables . For yield improvement, employ purification techniques such as column chromatography or recrystallization, guided by solubility data from structurally analogous brominated isoxazoles (e.g., 6-Bromo-3-methylbenzo[d]isoxazole, mp 50.5–52°C ).
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions. Compare spectral data with literature values for related compounds, such as 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (CAS 21354-98-3 ). Purity assessment via HPLC with UV detection (≥95% threshold) is recommended, referencing protocols for brominated heterocycles .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodology : Investigate Suzuki-Miyaura or Buchwald-Hartwig couplings using palladium catalysts. Design experiments to test bromide substitution under varying ligand systems (e.g., XPhos, SPhos) and bases (K₂CO₃, Cs₂CO₃). Monitor regioselectivity using computational tools like DFT to predict reactive sites .
Advanced Research Questions
Q. How can computational modeling predict the electronic and steric effects of the trifluoromethyl group in this compound?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals. Compare with experimental data (e.g., Hammett constants for CF₃ groups) to correlate computational predictions with observed reactivity in electrophilic substitutions . Use software like Gaussian or ORCA for simulations, validated against crystallographic data from similar compounds (e.g., 4-(Bromomethyl)-3-methyl-5-phenylisoxazole ).
Q. What strategies address discrepancies in spectroscopic data for derivatives of this compound?
- Methodology : Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers in NMR or IR datasets. Replicate synthesis under controlled conditions to isolate variables causing discrepancies, such as solvent polarity or trace metal contamination . Cross-validate findings with dynamic NMR experiments or X-ray crystallography for ambiguous cases .
Q. How do steric and electronic factors influence the catalytic activation of this compound in transition-metal-mediated reactions?
- Methodology : Design a series of kinetic experiments under inert atmospheres to measure reaction rates with varying catalysts (Pd, Ni, Cu). Use Hammett plots to quantify electronic effects of substituents and steric maps (e.g., Tolman cone angles) to assess ligand bulk. Reference mechanistic studies on brominated isoxazoles, such as 5-Bromo-2,1,3-benzoxadiazole .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?
- Methodology : Conduct pilot-scale batch reactions with inline monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation. Optimize heat and mass transfer using computational fluid dynamics (CFD) simulations tailored to exothermic bromination steps . Compare scalability outcomes with smaller-scale DOE (design of experiments) results to identify process bottlenecks .
Methodological Frameworks
- Experimental Design : Use fractional factorial designs to screen multiple variables (e.g., temperature, stoichiometry) with minimal experiments .
- Data Analysis : Apply Bayesian statistics to reconcile conflicting reactivity data, incorporating prior knowledge from analogous systems (e.g., brominated oxadiazoles ).
- Computational Integration : Combine quantum mechanics/molecular mechanics (QM/MM) with machine learning to predict reaction pathways and byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
